
1-(3-Iodothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodothiophen-2-yl)ethanone is an organic compound that belongs to the family of thiophene derivatives. It is a yellowish powder that is used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mécanisme D'action
The mechanism of action of 1-(3-Iodothiophen-2-yl)ethanone is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of certain enzymes and metabolic pathways. It has been shown to inhibit the growth of various microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
1-(3-Iodothiophen-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-Iodothiophen-2-yl)ethanone in laboratory experiments has several advantages and limitations. One of the main advantages is its high purity and stability, which makes it an ideal reagent for organic synthesis. However, its high cost and limited availability can be a significant limitation for some researchers.
Orientations Futures
There are several future directions for the research and development of 1-(3-Iodothiophen-2-yl)ethanone. One of the most promising areas of research is the synthesis of novel organic electronic materials using this compound as a building block. This could lead to the development of more efficient and cost-effective organic solar cells and light-emitting diodes.
Another potential area of research is the development of new drugs and pharmaceuticals based on the structure of 1-(3-Iodothiophen-2-yl)ethanone. This compound has been shown to exhibit significant antimicrobial and antifungal activities, which could be further explored for the treatment of various infectious diseases.
Conclusion:
In conclusion, 1-(3-Iodothiophen-2-yl)ethanone is a unique and versatile compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry, materials science, and organic electronics, make it a valuable reagent for research and development. Further studies are needed to explore its full potential and to develop new and innovative applications.
Méthodes De Synthèse
The synthesis of 1-(3-Iodothiophen-2-yl)ethanone can be achieved through several different methods. One of the most common methods is the reaction of 2-acetylthiophene with iodine and potassium hydroxide in the presence of a suitable solvent. This reaction leads to the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
1-(3-Iodothiophen-2-yl)ethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit significant antimicrobial and antifungal activities. It has also been investigated for its potential use as a building block in the synthesis of novel drugs and pharmaceuticals.
In materials science, 1-(3-Iodothiophen-2-yl)ethanone has been used as a precursor for the synthesis of various organic electronic materials, including conductive polymers and organic semiconductors. This compound has also been studied for its potential use in the fabrication of organic solar cells and light-emitting diodes.
Propriétés
IUPAC Name |
1-(3-iodothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYWIOYHXDYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356002 |
Source


|
| Record name | 2-acetyl-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89380-60-9 |
Source


|
| Record name | 2-acetyl-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

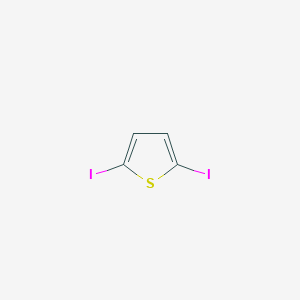
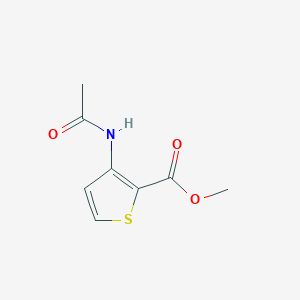
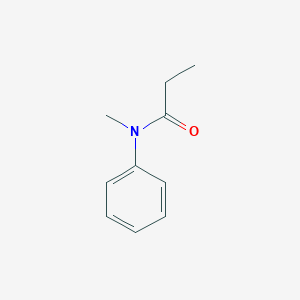
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
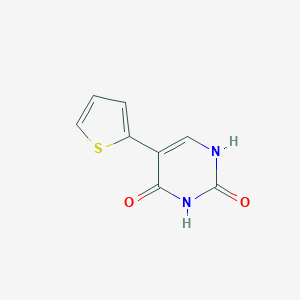
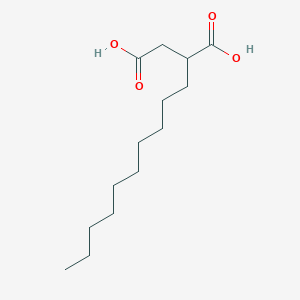
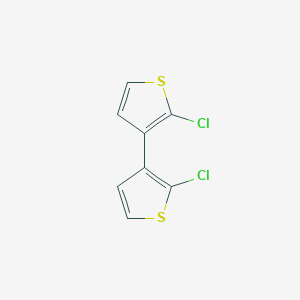


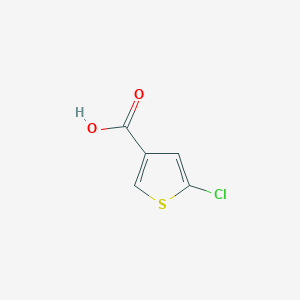
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
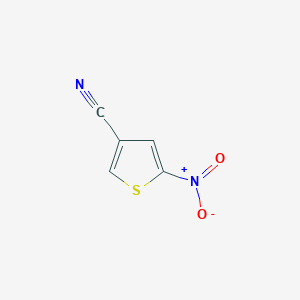

![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)